

# Spectroscopic Profile of 3-Chlorobenzaldehyde Oxime: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 3-Chlorobenzaldehyde oxime

CAS No.: 34158-71-9

Cat. No.: B1353261

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-chlorobenzaldehyde oxime**, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral features are emphasized to provide actionable insights for laboratory applications.

## Introduction: The Significance of 3-Chlorobenzaldehyde Oxime

**3-Chlorobenzaldehyde oxime** (C<sub>7</sub>H<sub>6</sub>ClNO) is a derivative of benzaldehyde, featuring a chlorine substituent at the meta position of the benzene ring and an oxime functional group.<sup>[1]</sup><sup>[2]</sup> This structural arrangement imparts specific chemical properties that make it a valuable building block in the synthesis of various organic compounds, including potential pharmaceutical agents and agrochemicals. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, ensuring the reliability and reproducibility of subsequent research and development efforts. This guide

delves into the core spectroscopic techniques used to elucidate the molecular structure of **3-chlorobenzaldehyde oxime**.

## Synthesis of 3-Chlorobenzaldehyde Oxime

The synthesis of **3-chlorobenzaldehyde oxime** is typically achieved through the condensation reaction of 3-chlorobenzaldehyde with hydroxylamine hydrochloride. The reaction is often carried out in the presence of a mild base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction.

### Experimental Protocol: Synthesis of 3-Chlorobenzaldehyde Oxime

A common and efficient method for the synthesis of **3-chlorobenzaldehyde oxime** involves a solvent-free grinding technique.<sup>[3]</sup>

Materials:

- 3-Chlorobenzaldehyde
- Hydroxylamine hydrochloride ( $\text{NH}_2\text{OH}\cdot\text{HCl}$ )
- Anhydrous sodium carbonate ( $\text{Na}_2\text{CO}_3$ )
- Mortar and pestle
- Deionized water
- Ethyl acetate

Procedure:

- In a mortar, combine 3-chlorobenzaldehyde (1 equivalent), hydroxylamine hydrochloride (1 equivalent), and anhydrous sodium carbonate (1.5 equivalents).<sup>[3]</sup>
- Grind the mixture thoroughly with a pestle at room temperature for approximately 2-5 minutes. The progress of the reaction can often be monitored by a change in the physical state of the mixture.<sup>[3]</sup>

- Upon completion of the reaction, add deionized water to the mortar to dissolve the inorganic salts.
- If the product precipitates as a solid, it can be collected by filtration, washed with water, and dried.
- If the product is an oil or does not precipitate, the aqueous mixture is extracted with a suitable organic solvent, such as ethyl acetate.
- The organic layers are combined, dried over an anhydrous drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub>), and the solvent is removed under reduced pressure to yield the crude **3-chlorobenzaldehyde oxime**.
- Further purification can be achieved by recrystallization or column chromatography if necessary.

This method is advantageous due to its simplicity, speed, and reduced environmental impact by minimizing solvent usage.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For **3-chlorobenzaldehyde oxime**, both <sup>1</sup>H and <sup>13</sup>C NMR provide critical information about the electronic environment of the protons and carbons in the molecule. The presence of the oxime group and the chlorine atom on the aromatic ring leads to characteristic chemical shifts.

### <sup>13</sup>C NMR Spectroscopy of (E)-3-Chlorobenzaldehyde Oxime

The <sup>13</sup>C NMR spectrum of (E)-**3-chlorobenzaldehyde oxime** displays distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the chlorine and nitrogen atoms, as well as the delocalization of electrons within the aromatic ring.

Experimental Parameters:

- Solvent: Chloroform-d ( $\text{CDCl}_3$ )
- Frequency: 75 MHz

Data Summary:

Chemical Shift ( $\delta$ ) in ppm	Assignment
149.4	C=N (Oxime Carbon)
135.0	Aromatic C-Cl
134.0	Aromatic C-H
130.0	Aromatic C-H
127.0	Aromatic C-H
125.0	Aromatic C-H

Table 1:  $^{13}\text{C}$  NMR Chemical Shifts for (E)-3-Chlorobenzaldehyde Oxime.[4]

Interpretation:

The downfield signal at 149.4 ppm is characteristic of the imine carbon of the oxime group, which is deshielded due to its  $\text{sp}^2$  hybridization and proximity to the electronegative nitrogen and the aromatic ring. The signal at 135.0 ppm corresponds to the aromatic carbon directly attached to the chlorine atom, deshielded by the inductive effect of the halogen. The remaining signals between 125.0 and 134.0 ppm are assigned to the aromatic methine (C-H) carbons.

## $^1\text{H}$ NMR Spectroscopy of 3-Chlorobenzaldehyde Oxime

While a definitive, published  $^1\text{H}$  NMR spectrum for 3-chlorobenzaldehyde oxime is not readily available in the cited search results, we can predict the expected proton signals based on the known spectra of similar compounds and the structure of the molecule. The spectrum is expected to show signals for the aromatic protons, the oxime proton, and the aldehydic proton of the oxime.

Expected  $^1\text{H}$  NMR Spectral Features:

- **Aromatic Protons (Ar-H):** Four protons on the benzene ring will appear as a complex multiplet in the region of  $\delta$  7.2-7.8 ppm. The exact splitting pattern will depend on the coupling constants between the adjacent and meta-protons.
- **Oxime Proton (-NOH):** A broad singlet corresponding to the hydroxyl proton of the oxime group is expected, typically in the range of  $\delta$  8.0-10.0 ppm. The chemical shift of this proton can be highly variable and is dependent on solvent and concentration.
- **Iminoyl Proton (-CH=N):** A singlet for the proton attached to the imine carbon should appear in the downfield region, likely between  $\delta$  8.0 and 8.5 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of **3-chlorobenzaldehyde oxime** is characterized by the presence of O-H, C=N, and C-Cl stretching vibrations.

Experimental Parameters:

- **Sample Preparation:** Liquid film

Data Summary:

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode
3303	O-H stretch (oxime)
2925	C-H stretch (aromatic)
1566	C=N stretch (oxime)
1481	C=C stretch (aromatic)
1317	In-plane O-H bend
1208	C-N stretch
1077	C-Cl stretch
954	N-O stretch
873, 781, 710, 675	C-H out-of-plane bending (aromatic)

Table 2: Key IR Absorption Frequencies for (E)-**3-Chlorobenzaldehyde Oxime**.<sup>[4]</sup>

Interpretation:

The broad absorption band at 3303 cm<sup>-1</sup> is a clear indication of the O-H stretching vibration of the oxime's hydroxyl group. The peak at 1566 cm<sup>-1</sup> is assigned to the C=N stretching of the imine bond. The presence of the aromatic ring is confirmed by the C=C stretching vibrations around 1481 cm<sup>-1</sup> and the C-H out-of-plane bending bands in the fingerprint region. The C-Cl stretch is observed at 1077 cm<sup>-1</sup>.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The electron ionization (EI) mass spectrum of **3-chlorobenzaldehyde oxime** is expected to show a molecular ion peak and several characteristic fragment ions.

## Mass Spectral Data of (Z)-3-Chlorobenzaldehyde Oxime

GC-MS data for the (Z)-isomer of **3-chlorobenzaldehyde oxime** provides some key mass-to-charge ratios (m/z).<sup>[5]</sup>

Key m/z Values: 137, 139, 50[5]

Interpretation of Fragmentation:

While a detailed fragmentation pattern is not available, we can propose a likely fragmentation pathway based on the structure and common fragmentation mechanisms for similar compounds.

- **Molecular Ion Peak ( $[M]^+$ ):** The molecular weight of **3-chlorobenzaldehyde oxime** is 155.58 g/mol. Due to the isotopic abundance of chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in an approximate 3:1 ratio), the mass spectrum will exhibit two molecular ion peaks at m/z 155 and 157, with the peak at m/z 155 being more intense.
- **Loss of a Hydroxyl Radical ( $\cdot\text{OH}$ ):** A common fragmentation pathway for oximes is the loss of a hydroxyl radical, which would result in a fragment ion at m/z 138 (for the  $^{35}\text{Cl}$  isotope).
- **Loss of Chlorine ( $\cdot\text{Cl}$ ):** Cleavage of the C-Cl bond would lead to a fragment at m/z 120.
- **Formation of Chlorobenzonitrile Cation:** Dehydration of the oxime can lead to the formation of a chlorobenzonitrile radical cation at m/z 137, which corresponds to one of the observed peaks.[5] The corresponding peak for the  $^{37}\text{Cl}$  isotope would be at m/z 139.[5]
- **Further Fragmentation:** The chlorophenyl cation ( $[\text{C}_6\text{H}_4\text{Cl}]^+$ ) would appear at m/z 111 and 113. The peak at m/z 50 is likely due to the  $\text{C}_4\text{H}_2^+$  fragment from the benzene ring.[5]

## Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of **3-chlorobenzaldehyde oxime**. The  $^{13}\text{C}$  NMR and IR spectra offer clear evidence for the key functional groups and the overall carbon framework of the (E)-isomer. While a complete experimental  $^1\text{H}$  NMR spectrum and a detailed mass spectral fragmentation analysis are not fully available in the public domain, the expected features have been outlined based on established principles and data from related structures. The provided synthesis protocol offers a practical and efficient method for the preparation of this compound. This technical guide serves as a valuable resource for scientists working with **3-chlorobenzaldehyde oxime**, enabling them to confidently verify its structure and purity in their research endeavors.

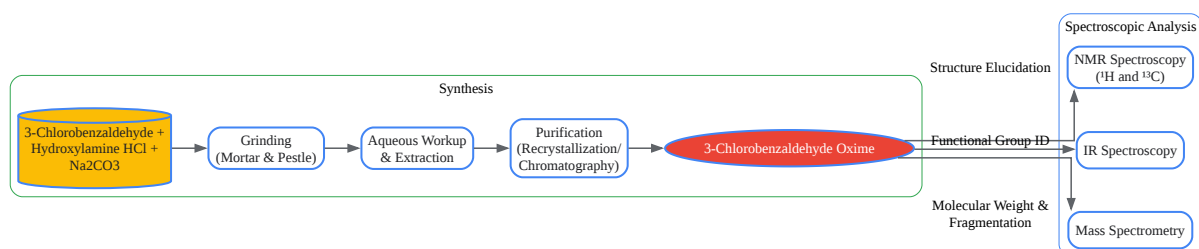
## References

- PubChem. (n.d.). 3-Chloro-benzaldehyde oxime. National Center for Biotechnology Information. Retrieved February 2, 2026, from [\[Link\]](#)
- An Efficient Procedure for Synthesis of Oximes by Grinding. (n.d.). Retrieved February 2, 2026, from [\[Link\]](#)
- Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO<sub>3</sub> as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved February 2, 2026, from [\[Link\]](#)
- PubChem. (n.d.). Benzaldehyde, m-chloro-, oxime, (Z)-. National Center for Biotechnology Information. Retrieved February 2, 2026, from [\[Link\]](#)
- PubChem. (n.d.). 3-Chloro-benzaldehyde oxime. National Center for Biotechnology Information. Retrieved February 2, 2026, from [\[Link\]](#)

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific advice. The experimental protocols and data interpretations are based on publicly available information and should be critically evaluated by the user.

## Appendix: Graphviz Diagrams

Experimental Workflow for Synthesis and Spectroscopic Analysis



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization of **3-Chlorobenzaldehyde Oxime**.

Molecular Structure of **3-Chlorobenzaldehyde Oxime**

Caption: 2D structure of **3-Chlorobenzaldehyde Oxime**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 3-Chloro-benzaldehyde oxime | C<sub>7</sub>H<sub>6</sub>ClNO | CID 275538 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. [synchem.de](https://synchem.de) [[synchem.de](https://synchem.de)]
- 3. [asianpubs.org](https://asianpubs.org) [[asianpubs.org](https://asianpubs.org)]

- [4. 3-Chlorobenzaldehyde\(587-04-2\) 1H NMR spectrum \[chemicalbook.com\]](#)
- [5. Benzaldehyde, m-chloro-, oxime, \(Z\)- | C7H6ClNO | CID 5372364 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Chlorobenzaldehyde Oxime: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1353261/docs#spectroscopic-profile-of-3-chlorobenzaldehyde-oxime-a-technical-guide-for-researchers\]](https://www.benchchem.com/product/b1353261/docs#spectroscopic-profile-of-3-chlorobenzaldehyde-oxime-a-technical-guide-for-researchers)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)

